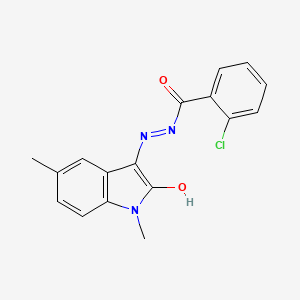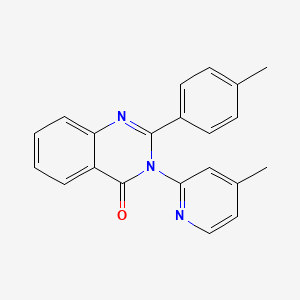![molecular formula C17H25N5O3 B5538172 4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)
4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine involves multifaceted approaches including one-pot Biginelli reactions, asymmetric synthesis, and various condensation reactions. For instance, a one-pot Biginelli synthesis was employed to create dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the efficiency of integrating such complex units into a unified structure (Bhat et al., 2018). Additionally, asymmetric synthesis routes have been explored for constructing novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams, indicating the versatility of synthesis techniques for such molecules (Van Brabandt et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds related to 4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been elucidated using techniques such as single crystal X-ray crystallography. These studies reveal the three-dimensional arrangement and confirm the spatial orientation of the morpholine moiety within the molecule, providing insights into its potential interaction mechanisms and stability (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical behavior of 4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine and its derivatives involves a range of reactions, including nucleophilic substitution, cycloadditions, and more. For example, the synthesis of thieno[3,2-d]pyrimidin-4-yl morpholine derivatives demonstrated the compound's ability to undergo nucleophilic substitution, highlighting its reactivity and potential for further chemical modification (Lei et al., 2017).
Scientific Research Applications
Diastereoselective Synthesis and Chemical Properties
Research demonstrates the utility of morpholine, piperazine, and pyrimidine derivatives in diastereoselective synthesis, indicating their significance in creating functionalized compounds with potential biological activity. For example, the Diastereoselective Synthesis of Functionalized Tetrahydropyrimidin‐2‐thiones shows the role of zinc chloride in promoting reactions with morpholine and piperidine, yielding compounds with good diastereoselectivity and satisfactory yields (Liu et al., 2014).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, including Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety , highlights the importance of these moieties in medicinal chemistry. The methodology offers a simple and efficient approach to synthesizing compounds with potential therapeutic applications (Bhat et al., 2018).
Pharmaceutical Applications
Investigations into Piperazinyl Oxazolidinone Antibacterial Agents and Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor GDC-0980 suggest the therapeutic potential of compounds containing morpholine and piperazine derivatives. These studies explore the antibacterial properties and cancer treatment efficacy, respectively, highlighting the broad applicability of these derivatives in developing new drugs (Tucker et al., 1998); (Salphati et al., 2012).
Advanced Material Science
The design of Piperidinium, Piperazinium, and Morpholinium Ionic Liquid Crystals showcases the use of these compounds in material science, offering insights into their role in creating innovative materials with specific mesomorphic behaviors suitable for various applications (Lava et al., 2009).
properties
IUPAC Name |
[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c23-16(14-2-1-11-25-14)21-7-5-20(6-8-21)15-3-4-18-17(19-15)22-9-12-24-13-10-22/h3-4,14H,1-2,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPFXHSYSYFWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)

![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)
![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
